Carylophyllene oxide

Description

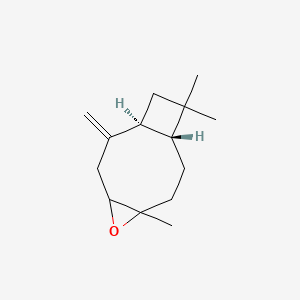

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(1S,9R)-6,10,10-trimethyl-2-methylidene-5-oxatricyclo[7.2.0.04,6]undecane |

InChI |

InChI=1S/C14H22O/c1-9-7-12-14(4,15-12)6-5-11-10(9)8-13(11,2)3/h10-12H,1,5-8H2,2-4H3/t10-,11-,12?,14?/m1/s1 |

InChI Key |

AMTSLHRSERHBCF-IBQNZTRDSA-N |

Isomeric SMILES |

CC1(C[C@H]2[C@H]1CCC3(C(O3)CC2=C)C)C |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CC2=C)C)C |

Origin of Product |

United States |

Occurrence, Isolation, and Chemical Synthesis of Caryophyllene Oxide

Natural Occurrence and Biosynthetic Precursors of Caryophyllene (B1175711) Oxide

Caryophyllene oxide is primarily found as an oxidation product of its parent compound, β-caryophyllene. brieflands.comnih.gov This bicyclic sesquiterpene, β-caryophyllene, is widespread in the plant kingdom and serves as the direct precursor to caryophyllene oxide. nih.gov The biosynthesis of β-caryophyllene originates from the isoprenoid pathway, where isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are condensed to form farnesyl pyrophosphate (FPP). nih.govnih.gov Through the action of specific synthases, such as β-caryophyllene synthase, FPP is then cyclized to form β-caryophyllene. nih.govnih.gov The subsequent oxidation of the exocyclic double bond in β-caryophyllene, a process that can occur both enzymatically within the plant and through auto-oxidation, yields caryophyllene oxide. nih.govmdpi.com

Caryophyllene oxide is a constituent of the essential oils of numerous plant species across various families. It is frequently identified in aromatic plants and spices. Notable plant sources include several species of basil (Ocimum spp.), sage (Salvia spp.), and members of the Nepeta genus. brieflands.comcabidigitallibrary.org It is also found in commercially important plants such as cloves (Syzygium aromaticum), black pepper (Piper nigrum), lavender (Lavandula angustifolia), rosemary (Rosmarinus officinalis), and cannabis (Cannabis sativa). Other documented sources include lemon basil (Ocimum citriodorum), guava (Psidium guajava), and the leaves of Annona macroprophyllata and Litsea leytensis. acs.orgdergipark.org.trgoogle.com

Table 1: Plant-Derived Sources of Caryophyllene Oxide

| Plant Species | Common Name | Family |

| Ocimum basilicum | Basil | Lamiaceae |

| Salvia officinalis | Sage | Lamiaceae |

| Syzygium aromaticum | Clove | Myrtaceae |

| Piper nigrum | Black Pepper | Piperaceae |

| Lavandula angustifolia | Lavender | Lamiaceae |

| Rosmarinus officinalis | Rosemary | Lamiaceae |

| Cannabis sativa | Cannabis | Cannabaceae |

| Annona macroprophyllata | Annonaceae | |

| Litsea leytensis | Lauraceae | |

| Nepeta spp. | Catmint | Lamiaceae |

| Psidium guajava | Guava | Myrtaceae |

| Eugenia patrisii | Myrtaceae |

The primary method for obtaining caryophyllene oxide from plant material is through the extraction of its essential oil. Several techniques are employed for this purpose:

Hydrodistillation and Steam Distillation: These are the most common methods for extracting essential oils. google.commdpi.com Plant material is subjected to boiling water or steam, which ruptures the plant's oil glands and releases the volatile compounds. The resulting mixture of steam and volatile oils is then condensed, and the essential oil is separated from the aqueous phase. Hydrodistillation of Litsea leytensis leaves, for instance, yields an essential oil containing caryophyllene oxide. mdpi.comnih.gov

Supercritical CO₂ Extraction: This method uses carbon dioxide in its supercritical state as a solvent. google.com It is considered a "green" technology as it avoids the use of organic solvents. Supercritical CO₂ extraction has been successfully used to obtain caryophyllene oxide from lemon basil straw. google.com

Solvent Extraction: Maceration of plant material with organic solvents of varying polarities, such as hexane, dichloromethane (B109758), and ethanol (B145695), can also be used to extract caryophyllene oxide. areeo.ac.ir For example, a petroleum ether extract of Annona macroprophyllata leaves was found to contain caryophyllene oxide. acs.org

The concentration of caryophyllene oxide in the essential oils of plants can vary significantly depending on the species, the geographical origin (ecotype), the developmental stage of the plant, and environmental conditions.

For instance, in a study of ten Salvia species, the content of caryophyllene oxide in the essential oils showed considerable variation. nih.govmdpi.com Salvia tomentosa from Turkey was found to have a particularly high concentration, with caryophyllene oxide being the major component at 49.56%. dergipark.org.tr In contrast, other Salvia species contained lower amounts. nih.govmdpi.commdpi.com

Similarly, within the Nepeta genus, the percentage of caryophyllene oxide can differ substantially. In one population of Nepeta straussii, it was found to be 11.9%, while in Nepeta nuda subsp. lydiae, it reached 14.59%. cabidigitallibrary.org The essential oil from the fruiting stages of Nepeta kotschyi showed a caryophyllene oxide content as high as 45.22%. areeo.ac.ir

Environmental factors also play a crucial role. A study on Eugenia patrisii in the Brazilian Amazon found that the content of caryophyllene oxide in the essential oil increased during the rainy season, which is characterized by lower temperatures and insolation and higher humidity. nih.gov

Table 2: Variation in Caryophyllene Oxide Content in Selected Plant Species

| Plant Species | Part Used | Extraction Method | Caryophyllene Oxide Content (%) | Reference |

| Salvia tomentosa | Aerial parts | Hydrodistillation | 49.56 | dergipark.org.tr |

| Nepeta kotschyi | Aerial parts (fruiting) | Hydrodistillation | 45.22 | areeo.ac.ir |

| Nepeta nuda subsp. lydiae | Aerial parts | Hydrodistillation | 14.59 | cabidigitallibrary.org |

| Litsea leytensis | Leaves | Hydrodistillation | 15.75 - 16.02 | mdpi.comnih.govresearchgate.netresearchgate.net |

| Nepeta straussii | Aerial parts | Hydrodistillation | 11.9 | |

| Salvia aethiopis | Aerial parts | Hydrodistillation | 8.4 | mdpi.com |

| Salvia virgata | Aerial parts | Hydrodistillation | 6.9 | mdpi.com |

Extraction Methodologies from Botanical Matrices

Microbial and Fungal Production Pathways of Caryophyllene Oxide

While plants are the primary natural source of caryophyllene oxide, microbial and fungal biotransformation presents an alternative route for its production. The focus of microbial synthesis has largely been on the precursor, β-caryophyllene, using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govgoogle.commdpi.com These microbes are genetically modified to express the necessary enzymes for the conversion of simple sugars into β-caryophyllene. nih.govmdpi.com

The direct production of caryophyllene oxide through microbial fermentation is less common. However, the biotransformation of β-caryophyllene or caryophyllene oxide itself by various fungi has been documented. For example, the fungus Wolfiporia extensa has been shown to convert β-caryophyllene into various derivatives, with the initial step believed to be the formation of caryophyllene oxide. dergipark.org.tr Similarly, studies on the microbial transformation of caryophyllene oxide using fungi like Aspergillus niger have been conducted, leading to the formation of new hydroxylated derivatives. acs.orgbenthamdirect.comiu.edu.jo This indicates that fungi possess the enzymatic machinery to metabolize caryophyllene oxide, suggesting the potential for developing fungal-based production systems. Research has also explored the bioactivity of β-caryophyllene and its oxygenated derivative, β-caryophyllene oxide, against various phytopathogenic fungi, demonstrating that these compounds can inhibit the growth of certain fungal species like Sclerotinia sclerotiorum and Fusarium oxysporum. nih.govnih.govresearchgate.netdntb.gov.ua

Advanced Isolation and Purification Techniques for Caryophyllene Oxide

Following the initial extraction of essential oils, which are complex mixtures of volatile compounds, specific isolation and purification techniques are required to obtain caryophyllene oxide in a pure form.

Chromatographic Separation Strategies for Caryophyllene Oxide (e.g., GC, HPLC, Preparative TLC)

Various chromatographic methods are employed for the separation and purification of caryophyllene oxide from essential oil extracts.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC and GC-MS are the primary analytical techniques for identifying and quantifying caryophyllene oxide in essential oils. acs.orgtandfonline.com The compound is separated based on its volatility and interaction with the stationary phase of the GC column, and its identity is confirmed by its mass spectrum.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with photodiode array (PDA) detection has been developed for the simultaneous identification and quantification of caryophyllene oxide along with other compounds in plant extracts and essential oils. acgpubs.orgresearchgate.net

Preparative Thin-Layer Chromatography (TLC): Preparative TLC is a valuable technique for the small-scale isolation of caryophyllene oxide. mdpi.comacs.orgipb.ac.idjocpr.com For instance, caryophyllene oxide has been isolated from a petroleum ether extract of Annona macroprophyllata leaves using preparative TLC with a hexane-ethyl acetate (B1210297) (85:15) solvent system. acs.org It has also been isolated from clove oil nonpolar extracts using preparative TLC with n-hexane and ethyl acetate (19:1) as the eluent. ipb.ac.id

Column Chromatography: This is a widely used method for the purification of larger quantities of caryophyllene oxide. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system. For example, caryophyllene oxide was isolated from a dichloromethane extract of Peperomia pellucida using a combination of dry column vacuum chromatography and medium-pressure liquid chromatography (MPLC) followed by preparative TLC. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample. It has been successfully applied to the preparative separation of caryophyllene oxide from the essential oil of Flaveria bidentis. brieflands.comnih.govscilit.com A two-phase solvent system of n-hexane/acetonitrile (B52724)/ethanol (5:4:3, v/v/v) was employed to yield caryophyllene oxide with a purity of 92.6%. brieflands.comnih.govscilit.com Another method utilizing HSCCC for the separation of caryophyllene oxide from Chrysanthemum chrysanthemum employed a solvent system composed of n-paraffin, acetonitrile or fatty alcohol, and ethanol or dichloromethane (5:3-4:1-4 v/v), achieving a purity of over 91%. google.comresearchgate.netresearchgate.net

Table 3: Chromatographic Methods for the Isolation and Purification of Caryophyllene Oxide

| Chromatographic Technique | Stationary Phase / Solvent System | Application | Reference |

| Preparative TLC | Silica gel; hexane-EtOAc (85:15) | Isolation from Annona macroprophyllata | acs.orgnih.govmdpi.com |

| Preparative TLC | Silica gel; n-hexane-ethyl acetate (19:1) | Isolation from clove oil | ipb.ac.id |

| HSCCC | n-hexane/acetonitrile/ethanol (5:4:3, v/v/v) | Purification from Flaveria bidentis essential oil | brieflands.comnih.govscilit.com |

| HSCCC | n-paraffin/acetonitrile or fatty alcohol/ethanol or dichloromethane (5:3-4:1-4, v/v) | Purification from Chrysanthemum chrysanthemum essential oil | google.com |

| Column Chromatography | Silica gel | Purification from Peperomia pellucida | nih.gov |

| HPLC-PDA | RP-18 column; acetonitrile/water with 0.05% trifluoroacetic acid (gradient) | Quantification in Ageratum conyzoides | acgpubs.org |

Distillation and Crystallization Approaches for High-Purity Caryophyllene Oxide

Achieving high purity for caryophyllene oxide, particularly for applications in the fragrance industry which may demand purity greater than 95%, necessitates effective purification steps following synthesis or initial extraction. trea.com Fractional distillation and crystallization are the principal methods employed to refine the crude product.

After synthesis, such as the oxidation of β-caryophyllene, the resulting mixture contains unreacted starting material, various caryophyllene oxide isomers, and other by-products. trea.com Distillation, often under reduced pressure, is used to separate the caryophyllene oxide fraction from lower-boiling components like unreacted caryophyllene and higher-boiling residues. trea.comcdnsciencepub.com In one described industrial process, after an initial oxidation step, the mixture is distilled using a column with 20 theoretical trays to isolate the fraction containing caryophyllene oxides. trea.com

To attain higher purity, the distilled fraction undergoes crystallization. The choice of solvent is critical for effective purification. Common solvents include methanol (B129727) or a mixture of a short-chain alcohol (like ethanol) and water. trea.comcdnsciencepub.com A patented process describes recrystallizing the distillate with an ethanol/water mixture (2:1 ratio), followed by pressing the precipitate at 5°C and drying to yield a product with a high concentration of the main (1R,4R,6R,10S)-caryophyllene oxide isomer. trea.com Another method involves recrystallization from methanol to a constant melting point. cdnsciencepub.com These processes effectively remove isomeric impurities and residual solvents, yielding a white, crystalline solid product. trea.comgoogle.com

Table 1: Purification Methods for Caryophyllene Oxide

| Method | Description | Solvent(s) | Source(s) |

| Fractional Distillation | Separation of caryophyllene oxide from unreacted β-caryophyllene and other by-products based on boiling point differences, often under vacuum. | N/A | trea.com |

| Crystallization | Purification of the distilled oxide fraction to remove isomers and impurities, yielding a high-purity solid. | Methanol | cdnsciencepub.com |

| Recrystallization | The distillate is dissolved in a solvent mixture, and the pure compound is allowed to crystallize out upon cooling. | Ethanol/Water (e.g., 2:1) | trea.com |

| Water Washing | An optional step before crystallization where water is added to the oxide fraction and then distilled off to remove certain impurities. | Water | trea.com |

Chemo-Enzymatic and Total Synthesis Methodologies for Caryophyllene Oxide

The synthesis of caryophyllene oxide primarily revolves around the selective oxidation of its readily available precursor, β-caryophyllene. Methodologies range from classical chemical oxidations to modern chemo-enzymatic and sustainable approaches.

Chemical Oxidation Reactions of β-Caryophyllene to Yield Caryophyllene Oxide

The most direct route to caryophyllene oxide is the epoxidation of the endocyclic double bond of β-caryophyllene. This transformation can be accomplished using a variety of oxidizing agents.

Peroxy Acids : Organic peroxy acids are commonly used for this epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid efficiently convert β-caryophyllene to its oxide. trea.comgoogle.com A patented method describes the synthesis using peroxyacetic acid, prepared in situ from acetic acid and hydrogen peroxide, with sodium carbonate as a catalyst, a process developed to meet market demands for "natural" labeling. google.com Similarly, monoperphthalic acid has been used, followed by crystallization to purify the product. cdnsciencepub.com

Atmospheric Oxygen : Oxidation can also be achieved using molecular oxygen, particularly from the air. trea.comgoogle.com This method involves heating β-caryophyllene at temperatures between 60°C and 150°C and bubbling air through it for an extended period (10 to 60 hours). trea.comgoogle.com This approach has the advantage of avoiding additional catalysts or solvents, contributing to a greener process. trea.com

Table 2: Chemical Oxidation Agents for Caryophyllene Oxide Synthesis

| Oxidizing Agent | Catalyst/Conditions | Key Features | Source(s) |

| Peroxyacetic Acid | Sodium Carbonate; In situ generation | Simple, convenient process aimed at reducing production costs. | google.com |

| meta-Chloroperoxybenzoic Acid | Standard laboratory conditions | Common, efficient laboratory reagent for epoxidation. | trea.comgoogle.com |

| Monoperphthalic Acid | Standard laboratory conditions | Effective for epoxidation, yielding a crystalline product after workup. | cdnsciencepub.com |

| Atmospheric Oxygen | 60-150°C; 10-60 hours; Catalyst and solvent-free | A sustainable, scalable method that avoids hazardous reagents. | trea.comgoogle.com |

Enantioselective Synthesis Approaches for Chiral Caryophyllene Oxide

Caryophyllene oxide is a chiral molecule. The enantioselective synthesis focuses on producing a specific stereoisomer. However, most syntheses capitalize on the inherent chirality of the starting material. Naturally occurring β-caryophyllene is typically the (-)-enantiomer. nih.gov

The epoxidation of (-)-β-caryophyllene is highly diastereoselective. The existing stereocenters in the molecule direct the oxidizing agent to attack one face of the endocyclic double bond preferentially, leading to the formation of primarily one diastereomer, (-)-caryophyllene oxide, which has the (1R,4R,6R,10S) configuration. trea.comnih.gov This makes naturally derived (-)-β-caryophyllene a valuable "chiral pool" starting material, providing straightforward access to enantiomerically enriched caryophyllene oxide without the need for a complex asymmetric catalyst. nih.gov This accessibility is why (-)-caryophyllene oxide is often described as an easily accessible starting material for the total synthesis of other complex natural products. nih.govchemrxiv.org

Synthesizing caryophyllene oxide from a racemic (d,l) mixture of caryophyllene, which can be prepared via total synthesis, would result in a racemic mixture of caryophyllene oxide. nih.govacs.org Therefore, the use of natural, enantiopure β-caryophyllene is the standard and most efficient approach to obtaining chiral caryophyllene oxide.

Development of Sustainable and Scalable Synthesis Protocols for Caryophyllene Oxide

Recent developments in chemical synthesis have emphasized green and sustainable practices, aiming to reduce waste, avoid hazardous materials, and improve efficiency, particularly for large-scale industrial production.

One of the most significant sustainable protocols is the direct oxidation of β-caryophyllene using atmospheric oxygen without the need for catalysts or organic solvents. trea.comgoogle.com This process, performed at elevated temperatures, uses air as the oxidant and produces water as the primary byproduct, making it an environmentally benign and scalable option. trea.com

Chemo-enzymatic methods represent another frontier in green synthesis. These protocols use enzymes to catalyze specific reactions under mild conditions.

Ferric-Chelate Reductase System : A chemo-enzymatic oxygenation method has been developed using a combination of an Fe(II)-chelate (like Fe(II)-NTA) and a ferric-chelate reductase. nih.gov The Fe(II)-chelate catalyzes the oxygenation of the sesquiterpene, and the enzyme continuously regenerates the active Fe(II) catalyst. This system achieved a 67% molar conversion rate for the synthesis of (-)-β-caryophyllene oxide. nih.gov

Lipase-Mediated Epoxidation : Lipases can also mediate epoxidation reactions. These chemo-enzymatic strategies offer an alternative to using hazardous organic peracids in stoichiometric amounts. rsc.orgrsc.org The reactions are run under mild and safe conditions (e.g., 30°C), are operationally simple, and avoid wasteful side-products, making them appealing for sustainable production. rsc.org

These sustainable protocols not only reduce the environmental impact but can also lower production costs by simplifying processes and using cheaper, safer reagents. trea.comgoogle.com

Structural Characterization and Analytical Methodologies for Caryophyllene Oxide

Spectroscopic Analysis of Caryophyllene (B1175711) Oxide

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of caryophyllene oxide. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information, allowing for a complete assignment of the molecule's complex, three-dimensional structure.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the ¹³C-NMR spectrum reveals 15 distinct carbon signals, confirming the sesquiterpene skeleton. mdpi.com Key signals include those corresponding to the carbons of the epoxide ring (typically around 59-64 ppm), the exocyclic double bond (around 112 ppm for the CH₂ and 151 ppm for the quaternary carbon), and the three methyl groups. scielo.br

The ¹H-NMR spectrum complements this information by showing the proton environment. mdpi.com Characteristic signals include two singlets for the exocyclic methylene (B1212753) protons (around 4.89 and 4.97 ppm), a doublet of doublets for the proton on the epoxide ring (around 2.80 ppm), and singlets for the methyl groups. scielo.br The integration and coupling patterns (J-values) of these signals help to establish the connectivity and stereochemistry of the molecule. mdpi.comscielo.br

Table 1: ¹H and ¹³C NMR Spectral Data for Caryophyllene Oxide in CDCl₃ Data compiled from scientific literature. mdpi.comscielo.br Note that slight variations in chemical shifts may occur depending on the specific experimental conditions.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 1 | 50.74 | 1.70 | m |

| 2 | 27.18 | 1.35 (a), 1.58 (b) | m |

| 3 | 39.12 | 2.02 (b) | m |

| 4 | 59.74 | - | - |

| 5 | 63.68 | 2.80 | dd |

| 6 | 30.14 | 2.17 (b), 1.25 (a) | m |

| 7 | 29.78 | 2.27 (a), 2.03 (b) | m |

| 8 | 151.76 | - | - |

| 9 | 48.68 | 2.54 | q |

| 10 | 39.72 | 1.58 | m |

| 11 | 33.96 | - | - |

| 12 | 29.84 | 0.93 | s |

| 13 | 21.59 | 0.91 | s |

| 14 | 16.94 | 1.13 | s |

| 15 | 112.69 | 4.97 (b), 4.89 (a) | s |

Mass spectrometry (MS) is used to determine the molecular weight of caryophyllene oxide and to gain structural insights from its fragmentation pattern. In electron ionization (EI) mode, caryophyllene oxide typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 220, corresponding to its molecular formula C₁₅H₂₄O. mdpi.comnih.gov

The fragmentation of caryophyllene oxide is highly characteristic. The loss of a propene radical from a related ion leads to a significant fragment at m/z 93.05, which is a common indicator for sesquiterpene-like molecules. nih.gov The base peak, which is the most abundant ion in the spectrum, is often observed at m/z 79, formed by the loss of a methylene group from the m/z 93 ion. mdpi.comnih.gov Another diagnostic ion appears at m/z 109, which corresponds to the m/z 93 fragment with an additional oxygen atom, inferring the oxygenated sesquiterpene structure. mdpi.comnih.gov In some ionization modes, a fragment corresponding to the loss of water [M+H-H₂O]⁺ can be detected at m/z 203. biotage.com

Table 2: Characteristic Mass Fragments of Caryophyllene Oxide (EI-MS) Data sourced from multiple studies. mdpi.comnih.gov

| m/z | Relative Abundance | Proposed Identity/Origin |

| 220 | Moderate | Molecular Ion [M]⁺ |

| 109 | High | Diagnostic ion (m/z 93 + O) |

| 93 | High | Sesquiterpene-like fragment |

| 79 | Very High (Base Peak) | Base Peak (m/z 93 - CH₂) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the caryophyllene oxide molecule.

IR spectroscopy is primarily used to identify the presence of specific functional groups. The spectrum of caryophyllene oxide would be expected to show characteristic absorption bands for the C-O-C stretching of the epoxide ring and the C=C stretching of the exocyclic methylene group. Other significant bands would include C-H stretching and bending vibrations for the various sp² and sp³ hybridized carbons.

UV-Vis spectroscopy provides information on electronic transitions. Caryophyllene oxide exhibits a maximum absorption (λmax) at approximately 242 nm. nih.gov This absorption is likely attributable to the n→π* (non-bonding to pi-antibonding) electronic transition associated with the molecule's chromophores.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Chromatographic Quantification and Identification of Caryophyllene Oxide

Chromatographic methods are essential for separating caryophyllene oxide from complex mixtures, such as plant essential oils, and for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like caryophyllene oxide in complex matrices. bibliotekanauki.pl In this method, the sample is vaporized and separated based on boiling point and polarity on a capillary column. rasayanjournal.co.in The separated components then enter the mass spectrometer, where they are identified based on their unique mass spectra.

The identification of caryophyllene oxide is confirmed by matching its retention time and its mass spectrum against those of an authentic standard and established spectral libraries, such as the NIST library. mdpi.comnih.gov The retention time for caryophyllene oxide can vary significantly depending on the GC parameters, including the column type (e.g., DB-5MS, DB-Wax), temperature program, and carrier gas flow rate. mdpi.comrasayanjournal.co.in For example, retention times of 7.93 minutes and 32.75 minutes have been reported under different analytical conditions. mdpi.comresearchgate.net GC-MS allows for the determination of the relative abundance of caryophyllene oxide within an essential oil profile. researchgate.netacademicjournals.org

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification and purity assessment of less volatile or thermally sensitive compounds, and it has been successfully adapted for caryophyllene oxide. sigmaaldrich.comrsdjournal.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. nih.gov

A validated HPLC method using a photodiode array (PDA) detector has been developed for the simultaneous quantification of caryophyllene oxide and other phytochemicals. nih.gov In one such method, using a C18 column and a gradient mobile phase of acetonitrile (B52724) and water, caryophyllene oxide was separated with a retention time of 20.10 minutes. nih.gov The method demonstrated good linearity, precision, and accuracy, with a limit of detection (LOD) of 2.5 µg/mL and a limit of quantification (LOQ) of 10 µg/mL. nih.gov This makes HPLC a suitable and reliable method for the quality control and standardization of extracts and formulations containing caryophyllene oxide. rsdjournal.orgnih.gov

Table 3: Example HPLC Parameters for Caryophyllene Oxide Analysis Data from a validated method reported in the literature. nih.gov

| Parameter | Value |

| Column | RP-18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.05% trifluoroacetic acid (gradient elution) |

| Flow Rate | 1 mL/min |

| Detection | Photodiode Array (PDA) |

| Retention Time | 20.10 min |

| Limit of Detection (LOD) | 2.5 µg/mL |

| Limit of Quantification (LOQ) | 10 µg/mL |

Chiral Chromatography for Enantiomeric Ratio Determination of Caryophyllene Oxide

Chiral chromatography is a critical technique for determining the enantiomeric ratio of caryophyllene oxide, a naturally occurring bicyclic sesquiterpene. This is particularly important as the biological activities of its enantiomers can differ significantly. Gas chromatography (GC) coupled with a chiral stationary phase is the most common approach for this separation.

Several studies have successfully employed chiral GC to separate and quantify the enantiomers of caryophyllene oxide in essential oils and other complex mixtures. For instance, the enantiomers of caryophyllene oxide, along with other chiral terpenes like α-pinene, β-pinene, and limonene, have been baseline separated using a chiral column (HP 20β). researchgate.net In some cases, (E)-caryophyllene and caryophyllene oxide were found to be enantiomerically pure, present exclusively as the (-)-enantiomer. researchgate.net

The choice of the chiral stationary phase is crucial for achieving successful enantiomeric separation. Cyclodextrin-based columns, such as those with diethyl-tert-butyldimethylsilyl-β-cyclodextrin, are frequently used. mdpi.com The elution order of the enantiomers can be confirmed by injecting enantiomerically pure standards under the same instrumental conditions. mdpi.com

The enantiomeric excess (ee), which quantifies the purity of an enantiomer in a mixture, is calculated from the peak areas obtained from the GC analysis. scielo.br This information is vital for understanding the biosynthetic pathways of caryophyllene oxide in different plant species and for the quality control of essential oils. researchgate.nettandfonline.com For example, in a study on Juniperus communis morphotypes, the ratio of (1R)-(+) and (1S)-(–)-α-pinene enantiomers was found to be stable, indicating distinct chemotypes. tandfonline.com

Interactive Data Table: Enantiomeric Distribution of Caryophyllene Oxide and Other Terpenes in Essential Oils

| Plant Species | Compound | Enantiomeric Distribution | Chiral Column Used | Reference |

| Cannabis sativa L. | Caryophyllene oxide | Enantiomerically pure [(-)-enantiomer] | HP 20β | researchgate.net |

| Achillea ligustica | Caryophyllene oxide | Used as a reference standard for analysis | Not specified | scientificlabs.co.uk |

| Juniperus oxycedrus L. | Caryophyllene oxide | Enantiomers successfully separated | HP chiral 20 B | researchgate.net |

| Piper coruscans Kunth | Caryophyllene oxide | Not specified | β-cyclodextrin-based | nih.gov |

| Clinopodium taxifolium | Caryophyllene oxide | Not specified | diethyl-tert-butyldimethylsilyl-β-cyclodextrin | mdpi.com |

| Kaunia longipetiolata | Caryophyllene oxide | Major component (5.1-5.3%) | Not specified | mdpi.com |

| Hypericum laricifolium | Caryophyllene oxide | Minor component (0.63%) | 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin | nih.gov |

Advanced Analytical Techniques in Caryophyllene Oxide Research

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the interactions between caryophyllene oxide and biological membranes. By measuring the changes in heat flow associated with phase transitions in a model membrane system, DSC provides insights into how the compound affects membrane fluidity, stability, and permeability.

The hydrophobic nature of caryophyllene oxide facilitates its binding to the phospholipid bilayer, allowing it to slowly diffuse across it. iiarjournals.orgiiarjournals.org This interaction can lead to an alteration of membrane permeability and the function of transmembrane proteins. iiarjournals.orgiiarjournals.org The electrophilic and lipophilic nature of the epoxide group in caryophyllene oxide is crucial for these interactions. researchgate.net

DSC studies have also compared the effects of caryophyllene oxide with its precursor, β-caryophyllene. Both sesquiterpenes were found to influence the behavior of MLVs, with β-caryophyllene showing a more pronounced effect. researchgate.net The medium in which these compounds are delivered also plays a role; an aqueous medium can hinder absorption due to their low water solubility, while a lipophilic medium enhances their uptake by the membrane. researchgate.netnih.gov

Interactive Data Table: DSC Findings on Caryophyllene Oxide-Membrane Interactions

| Study Focus | Model Membrane | Key Findings | Reference |

| Absorption and interaction | DMPC multilamellar vesicles | Caryophyllene oxide is absorbed into the membrane, influencing its thermotropic behavior. | researchgate.netuniroma1.it |

| Comparison with β-caryophyllene | DMPC multilamellar vesicles | Both compounds interact with the membrane, with β-caryophyllene having a larger effect. | researchgate.netcore.ac.uk |

| Genotoxicity assessment context | DMPC multilamellar vesicles | Caryophyllene oxide is strongly absorbed through the membrane bilayer. | nih.gov |

| Chemosensitizing properties | DMPC-MLV biomembrane model | Caryophyllene oxide deeply binds to phospholipids (B1166683) and slowly diffuses across the bilayer. | iiarjournals.orgiiarjournals.org |

| Bioavailability enhancement | Liposomal formulation | Encapsulation in liposomes enhances the stability of β-caryophyllene. | acs.orgacs.orgnih.govresearchgate.netresearchgate.net |

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of caryophyllene oxide in complex mixtures like essential oils. nih.govchemijournal.comresearchgate.net These techniques provide both qualitative and quantitative information with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for caryophyllene oxide analysis. researchgate.netlmaleidykla.ltnih.govresearchgate.netakjournals.com GC separates the volatile components of a mixture, and the mass spectrometer provides structural information for identification by comparing the mass spectra with library data. nih.gov GC-MS has been used to identify caryophyllene oxide as a major or minor component in the essential oils of various plants, including Piper nigrum, Aster lanceolatus, and Veronica species. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for analyzing less volatile or thermally labile compounds. nih.govthermofisher.comnih.govresearchgate.netsaapjournals.org While GC-MS is more common for terpene analysis, LC-MS/MS (tandem mass spectrometry) has been successfully developed for measuring a range of terpenes, including caryophyllene oxide, in plant extracts. thermofisher.com LC-MS has also been employed in the metabolite profiling of various plant extracts where caryophyllene oxide was identified. nih.govnih.gov

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF MS) offers enhanced separation power compared to conventional GC-MS, allowing for the identification of a greater number of compounds in highly complex mixtures. nih.gov In an analysis of Polygonum minus essential oil, GC×GC-TOF MS identified significantly more compounds than a standard GC-MS analysis. nih.gov

These hyphenated techniques are often used in conjunction with other analytical methods, such as Gas Chromatography with Flame Ionization Detection (GC-FID) for quantitative analysis. scientificlabs.co.uknih.govoup.commdpi.com The combination of these advanced analytical methodologies provides a comprehensive understanding of the chemical composition of complex natural products containing caryophyllene oxide.

Interactive Data Table: Application of Hyphenated Techniques in Caryophyllene Oxide Analysis

| Hyphenated Technique | Application | Key Findings | Reference |

| GC-MS | Analysis of essential oils | Identified caryophyllene oxide in various plant species. | researchgate.netresearchgate.netakjournals.comresearchgate.net |

| LC-MS/MS | Terpene quantification in plant extracts | Developed a method for measuring 20 terpenes, including caryophyllene oxide. | thermofisher.com |

| LC-MS | Metabolite profiling of plant extracts | Identified caryophyllene oxide in Peppermint, Rosemary, Savory, and Thyme extracts. | nih.gov |

| GC×GC-TOF MS | Analysis of complex essential oils | Identified a significantly higher number of compounds compared to GC-MS. | nih.gov |

| GC-FID | Quantitative analysis | Used for the quantification of caryophyllene oxide in various samples. | scientificlabs.co.ukoup.com |

| HPLC | Analysis of β-caryophyllene | Developed and validated a method for β-caryophyllene analysis in copaiba oil. | rsdjournal.org |

Biotransformation and Metabolic Fate of Caryophyllene Oxide

Microbial Biotransformation of Caryophyllene (B1175711) Oxide

The microbial transformation of caryophyllene oxide has been investigated using various fungal strains, leading to the production of a diverse array of metabolites. These transformations are of interest for generating novel compounds with potential biological activities.

Identification of Microbial Strains Mediating Caryophyllene Oxide Transformation

A number of fungal species have been shown to effectively metabolize caryophyllene oxide. Screening-scale experiments have identified several fungi capable of converting caryophyllene oxide into more polar metabolites. acs.org These biotransformations are typically carried out using standard two-stage fermentation techniques. acs.orgnih.gov

Some of the key microbial strains identified in the biotransformation of caryophyllene oxide include:

Neurospora crassa ogu.edu.trnih.gov

Botrytis cinerea acs.org

Aspergillus niger acs.org

Fusarium lini acs.org

Gibberella fujikuroi acs.org

Rhizopus stolonifer acs.org

Cephalosporium aphidicola oaepublish.com

Macrophomina phaseolina oaepublish.com

Plant cell cultures of Catharanthus roseus have also been utilized. ogu.edu.troaepublish.comtandfonline.com

Characterization of Biotransformation Pathways and Metabolites (e.g., Hydroxylated Derivatives)

Microbial biotransformation of caryophyllene oxide predominantly involves hydroxylation at various positions, as well as epoxidation and rearrangement of the carbon skeleton. acs.org

Incubation of caryophyllene oxide with Neurospora crassa yields 12β-hydroxy caryophyllene oxide as a major metabolite. ogu.edu.tr Botrytis cinerea is particularly versatile, producing at least 15 different metabolites. The main reaction pathways with this fungus involve stereoselective epoxidation at the C-8/C-13 position and hydroxylation at C-7. acs.org A rearranged cyclization product with a caryolane skeleton has also been identified. acs.org

Transformation by a collection of fungi including Rhizopus stolonifer, Aspergillus niger, Fusarium lini, and Gibberella fujikuroi has resulted in the isolation of several hydroxylated and rearranged products. acs.orgacs.orgnih.gov

The following table summarizes some of the metabolites produced by different microbial strains:

| Microbial Strain | Metabolite(s) |

| Neurospora crassa | 12β-hydroxy caryophyllene oxide ogu.edu.tr |

| Botrytis cinerea | 15 different products, including hydroxylated and rearranged compounds. acs.org |

| Rhizopus stolonifer | (1R,4R,5R,8S,9S)-4,5-epoxycaryophyllan-13-ol, (1R,4R,5R,8S, 9S,13S)-caryolane-5,8,13-triol acs.org |

| Aspergillus niger | (1R,3R,4R,5R,8S,9S)-4,5-epoxycaryophyllan-3,13-diol acs.org |

| Fusarium lini | (1S,4R,5R,8S,9S)-clovane-5,9,12-triol acs.org |

| Gibberella fujikuroi | (1R,2S,4R,5R,9S)-4,5-epoxy-13-norcaryophyllan-8-one acs.org |

| Catharanthus roseus | 2β-hydroxycaryophyllene oxide, 2-hydroxy-4, 5-epoxycaryophyllan-13-ol, 15-hydroxycaryophyllene oxide, 4β, 5α-dihydroxycaryophyll-8(13)-ene oaepublish.com |

| Cephalosporium aphidicola | 4β, 5α-dihydroxycaryophyll-8(13)-ene, clovane-5,9-diol oaepublish.com |

| Macrophomina phaseolina | 15-hydroxycaryophyllene oxide, 4,5-epoxycaryophyllan-8(13)-en-14-ol oaepublish.com |

Enzymatic Mechanisms Involved in Microbial Conversion of Caryophyllene Oxide

The biotransformation of caryophyllene oxide by microorganisms is facilitated by a range of enzymes. oaepublish.com Fungi like Neurospora crassa are known to be a source of various industrially important enzymes and are effective in the hydroxylation of diverse substrates. ogu.edu.tr The primary enzymatic reactions are oxidations, leading to hydroxylated derivatives. For example, the conversion of caryophyllene oxide to 14-hydroxymethyl caryophyllene oxide has been documented. tandfonline.com

Mammalian Metabolism of Caryophyllene Oxide

The metabolic fate of caryophyllene oxide has also been investigated in mammalian systems, providing insights into its biotransformation in vivo.

Elucidation of Metabolic Pathways in Animal Models (e.g., Rabbits)

Studies in rabbits have been instrumental in understanding the mammalian metabolism of caryophyllene oxide. nih.govtandfonline.com When (-)-caryophyllene is administered orally to rabbits, it is metabolized to (-)-caryophyllene oxide, which is then further converted to other metabolites. wikipedia.orgechemi.com This indicates that caryophyllene oxide is an intermediate in the metabolic pathway of caryophyllene. mdpi.comnih.gov The primary metabolic reactions observed are the conversion to primary, secondary, or tertiary alcohols, with the formation of primary alcohols being predominant. nih.govtandfonline.com

Identification and Characterization of Major Mammalian Metabolites

The major metabolite of caryophyllene oxide identified in the urine of rabbits is 14-hydroxycaryophyllene oxide. wikipedia.orgechemi.comnih.gov Another metabolite, 14-hydroxycaryophyllene, is also formed. wikipedia.orgechemi.com The metabolism of (-)-caryophyllene proceeds through (-)-caryophyllene oxide, which then yields 14-hydroxycaryophyllene as a metabolite. wikipedia.org In vivo studies on rabbits have also identified caryophyllene-5,6-oxide-2,12-diol as a by-product. nih.govresearchgate.net

The metabolic pathway in rabbits can be summarized as follows: (-)-Caryophyllene → (-)-Caryophyllene oxide → 14-hydroxycaryophyllene → 14-hydroxycaryophyllene oxide. wikipedia.org

In Vitro Hepatic Biotransformation Studies of Caryophyllene Oxide

The biotransformation of caryophyllene oxide (CAO), a bicyclic sesquiterpene found in many plant essential oils, has been investigated in vitro using subcellular liver fractions from both humans and rats. banglajol.info These studies are crucial for understanding its metabolic pathways and potential interactions with other substances metabolized in the liver. The primary focus of this research has been on its interaction with the cytochrome P450 (CYP) enzyme system, a major family of enzymes responsible for phase I metabolism of a wide array of xenobiotics.

Research using hepatic subcellular fractions has demonstrated that caryophyllene oxide and its structurally related sesquiterpenes, β-caryophyllene (CAR) and α-humulene (HUM), interact with drug-metabolizing enzymes. nih.gov In vitro experiments utilizing rat and human hepatic microsomes have shown that all three compounds significantly inhibit the activities of cytochrome P450 3A (CYP3A) enzymes. nih.gov Of the three, caryophyllene oxide was identified as the most potent inhibitor. nih.govmdpi.com The inhibition of CYP3A by caryophyllene oxide was determined to be of a non-competitive type in these studies. nih.gov

Further detailed investigations into the interaction with human CYP3A4, the most abundant CYP enzyme in the human liver, have provided more specific kinetic data. One study using human liver microsomes found that caryophyllene oxide inhibited the CYP3A4-mediated 1'-hydroxylation of midazolam with a mixed type of inhibition, reporting an inhibition constant (K(i)) of 46.6 µM. nih.govresearcher.life The inhibitory potential of caryophyllene oxide on CYP3A functions in human liver has been described as strong. banglajol.inforesearchgate.net In comparative studies, the inhibitory effect of caryophyllene oxide on CYP1A2 was weaker in human microsomes than in rat microsomes. banglajol.info

In contrast to its significant effect on CYP3A enzymes, in vitro studies have shown that caryophyllene oxide does not substantially affect other major enzyme systems involved in hepatic metabolism. banglajol.infonih.gov The activities of various conjugation enzymes (Phase II metabolism), including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs), were not significantly impacted by caryophyllene oxide. banglajol.infonih.gov Similarly, key carbonyl-reducing enzymes were also largely unaffected. banglajol.infonih.gov

While the primary biotransformation of β-caryophyllene is known to produce caryophyllene oxide, the subsequent metabolism of caryophyllene oxide itself has been explored. wikipedia.org It is understood that caryophyllene oxide can be further metabolized to products such as 14-hydroxycaryophyllene. wikipedia.orgmdpi.com

The following table summarizes key findings from in vitro hepatic biotransformation studies of caryophyllene oxide.

Table 1: Summary of In Vitro Hepatic Biotransformation Findings for Caryophyllene Oxide

| Biological System | Enzyme/Substrate | Sesquiterpene | Key Findings | Reference |

|---|---|---|---|---|

| Human Liver Microsomes | CYP3A4 / Midazolam | Caryophyllene Oxide (CAO) | Inhibited MDZ 1´-hydroxylation; Mixed type inhibition; K(i) = 46.6 µM. | nih.govresearcher.life |

| Human & Rat Liver Microsomes | CYP3A | Caryophyllene Oxide (CAO), β-Caryophyllene (CAR), α-Humulene (HUM) | All three sesquiterpenes inhibited CYP3A activity; CAO was the strongest inhibitor; Non-competitive inhibition. | nih.gov |

| Human & Rat Liver Microsomes | CYP1A2 / Ethoxyresorufin | Caryophyllene Oxide (CAO) | Inhibited EROD activity; Weaker inhibition in human vs. rat microsomes; Competitive inhibition in human, non-competitive in rat. | banglajol.info |

| Human & Rat Hepatic Subcellular Fractions | Conjugation Enzymes (UGTs, SULTs, GSTs) | Caryophyllene Oxide (CAO) | No significant effect on the activities of these enzymes. | banglajol.infonih.gov |

Mechanistic Research on the Biological Activities of Caryophyllene Oxide

Investigational Studies on Anticancer and Antiproliferative Mechanisms of Caryophyllene (B1175711) Oxide

Caryophyllene oxide (CPO), a bicyclic sesquiterpenoid found in the essential oils of numerous medicinal plants, has been the subject of extensive research for its potential as an anticancer agent. researchgate.netnih.gov Scientific investigations have delved into the molecular mechanisms through which it exerts its antiproliferative and cytotoxic effects on various cancer cell lines. These studies have revealed a multi-faceted approach, involving the induction of programmed cell death, interruption of the cell division cycle, and modulation of key intracellular signaling pathways that govern cancer cell growth, survival, and metastasis. mdpi.comresearchgate.net

Caryophyllene oxide has been shown to effectively induce apoptosis, a form of programmed cell death, in a variety of cancer cells. This process is critical for eliminating malignant cells without inducing an inflammatory response. Studies have demonstrated that CPO triggers both early and late stages of apoptosis. For instance, in human prostate and breast cancer cells, treatment with CPO led to positive Annexin V binding, a marker for early apoptosis. capes.gov.brmedicinacomplementar.com.br Similarly, in MCF-7 breast cancer cells, CPO exposure resulted in a significant increase in both early and late apoptotic cell populations. ekb.eg

Further investigations in hepatocellular carcinoma cell lines (HCCLM3 and HUH7) confirmed that CPO can markedly enhance both apoptosis and necrosis in a dose-dependent manner. nih.gov In lung cancer A549 cells, the apoptotic-inducing effect was associated with DNA fragmentation and the activation of key executioner proteins. researchgate.netnih.gov Some studies note that the induction of necrosis, alongside apoptosis, may be dependent on the concentration of CPO used and the specific cancer cell type being targeted. ekb.egmdpi.com For example, significant increases in early and late apoptosis were observed in HeLa, HepG2, and AGS cell lines, while A549 cells showed a notable rise in necrosis in addition to apoptosis at certain concentrations. mdpi.com

Table 1: Apoptotic Effects of Caryophyllene Oxide on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Citations |

|---|---|---|---|

| A549 | Lung Cancer | Induction of apoptosis and necrosis, DNA fragmentation. | researchgate.net, mdpi.com, nih.gov |

| MCF-7 | Breast Cancer | Significant elevation of early apoptosis, late apoptosis, and necrosis. | capes.gov.br, mdpi.com, ekb.eg |

| PC-3 | Prostate Cancer | Induction of early and late apoptosis, mitochondrial membrane depolarization. | capes.gov.br, mdpi.com, medicinacomplementar.com.br |

| HCCLM3 | Hepatocellular Carcinoma | Dose-dependent increase in apoptosis and necrosis. | , nih.gov |

| HUH7 | Hepatocellular Carcinoma | Dose-dependent increase in apoptosis and necrosis. | , nih.gov |

| HeLa, HepG2, AGS | Cervical, Liver, Gastric | Significant increase in early and late apoptosis. | mdpi.com |

In addition to inducing apoptosis, caryophyllene oxide disrupts the normal progression of the cell cycle in cancer cells, a crucial mechanism for inhibiting their proliferation. Research has shown that CPO can halt the cell cycle at various checkpoints. In human lung cancer A549 cells, treatment with CPO led to a significant arrest in the S and G2/M phases of the cell cycle. researchgate.netnih.gov This arrest prevents the cells from replicating their DNA (S phase) and from dividing (M phase). The cell cycle arrest in A549 cells was associated with an increased expression of the p53 and p21 proteins, which are well-known tumor suppressors that regulate cell cycle checkpoints. researchgate.netnih.gov

Similarly, in MCF-7 breast cancer cells, CPO toxicity was accompanied by a significant cell cycle arrest at the G2/M phase when compared to control cells. ekb.eg Other studies have reported that CPO can induce cell cycle arrest in the G0/G1 phase, preventing the initiation of the cell division process. mdpi.com The accumulation of cells in the sub-G1 phase, an indicator of apoptotic cells with fragmented DNA, has also been observed following CPO treatment, linking cell cycle disruption directly to the induction of cell death. medicinacomplementar.com.br

Table 2: Cell Cycle Arrest Induced by Caryophyllene Oxide

| Cell Line | Cancer Type | Phase of Arrest | Associated Molecular Events | Citations |

|---|---|---|---|---|

| A549 | Lung Cancer | S and G2/M | Increased expression of p21 and p53. | researchgate.net, nih.gov |

| MCF-7 | Breast Cancer | G2/M | - | ekb.eg |

| PC-3, MCF-7 | Prostate, Breast | Sub-G1 accumulation (Apoptosis) | Down-regulation of Cyclin D1. | medicinacomplementar.com.br |

| Various | Cancer | G0/G1 | - | mdpi.com |

Caryophyllene oxide exerts its anticancer effects by targeting and modulating critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR/S6K1 Pathway: This pathway is fundamental for cell proliferation, survival, and resistance to chemotherapy. medicinacomplementar.com.br CPO has been found to inhibit the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling cascade in human prostate (PC-3) and breast (MCF-7) cancer cells. capes.gov.brmedicinacomplementar.com.brnih.gov By suppressing the phosphorylation and activation of key proteins in this pathway, such as AKT, mTOR, and S6K1, CPO effectively stifles the pro-survival signals that allow cancer cells to thrive. capes.gov.brmedicinacomplementar.com.br

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in regulating cell growth, differentiation, and apoptosis. CPO treatment has been shown to cause the activation of ERK, JNK, and p38 MAPK in tumor cells. capes.gov.brmedicinacomplementar.com.brnih.gov This activation is often mediated by an increase in reactive oxygen species (ROS) and is linked to the induction of apoptosis. capes.gov.brmedicinacomplementar.com.br In human fibrosarcoma cells, CPO was found to inactivate p-ERK and p-p38, which correlated with a reduction in cell invasion and metastasis, indicating a context-dependent role for MAPK signaling. nih.gov

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting proliferation, survival, and invasion. CPO has been identified as a novel blocker of the STAT3 signaling cascade. It suppresses both constitutive and inducible STAT3 activation in multiple myeloma, breast, and prostate cancer cells. This suppression is mediated through the inhibition of upstream kinases like c-Src, JAK1, and JAK2, and by inducing the expression of the tyrosine phosphatase SHP-1, which deactivates STAT3. scienceopen.com The inhibition of STAT3 by CPO leads to reduced proliferation, induction of apoptosis, and a decrease in the invasive potential of tumor cells.

The commitment of a cell to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Caryophyllene oxide has been shown to shift this balance in favor of cell death by altering the expression of key regulatory genes.

In several cancer cell lines, including lung (A549) and prostate (DU-145) cancer cells, CPO treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.govmdpi.comresearchgate.net This change in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade. capes.gov.br Specifically, CPO induces the activation of initiator caspase-9 and executioner caspases, such as caspase-3 and caspase-7. researchgate.netnih.gov

Furthermore, CPO down-regulates the expression of other survival-promoting gene products, including Bcl-xL, survivin, and inhibitors of apoptosis proteins (IAP-1 and IAP-2). medicinacomplementar.com.brnih.gov Concurrently, it increases the expression of tumor suppressor genes like p53 and p21, which not only arrest the cell cycle but also contribute to apoptosis. medicinacomplementar.com.brnih.govbanglajol.info In lymphoma and neuroblastoma cells, CPO was found to upregulate a panel of pro-apoptotic genes including bak1, caspase-8, and caspase-9, while downregulating anti-apoptotic genes such as mdm2, cox2, and cmyb. chemfaces.com

A significant aspect of caryophyllene oxide's anticancer potential is its ability to act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs. This is particularly important for overcoming multidrug resistance (MDR), a major obstacle in cancer treatment. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove cytotoxic drugs from cancer cells. uniroma1.itiiarjournals.org

CPO has been shown to inhibit the function of several key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1), MRP2, and Breast Cancer Resistance Protein (BCRP). mdpi.comnih.gov In hepatocellular carcinoma models, CPO enhanced chemosensitization by inhibiting ABCB1, MRP1, and MRP2. mdpi.comuniroma1.it It has also been shown to potentiate the cytotoxicity of doxorubicin (B1662922) in various human cancer cell lines by inhibiting these efflux pumps. iiarjournals.orgiiarjournals.org In cholangiocarcinoma cells, CPO at non-toxic concentrations markedly reduced BCRP-induced resistance to several antitumor drugs, including cisplatin (B142131) and sorafenib. nih.gov By impairing ABC transporter function, CPO increases the intracellular accumulation of chemotherapeutic agents, thereby restoring or enhancing their cancer-killing effects. iiarjournals.orgmdpi.com

Regulation of Pro-apoptotic and Anti-apoptotic Gene Expression by Caryophyllene Oxide

Anti-inflammatory Action of Caryophyllene Oxide

The anti-inflammatory properties of caryophyllene oxide are closely linked to the same signaling pathways it modulates to exert its anticancer effects. Chronic inflammation is a known driver of cancer development and progression. CPO has demonstrated potent anti-inflammatory activity in various studies. chemfaces.com This action is partly attributed to its ability to modulate the NF-κB and STAT3 signaling pathways, both of which are central regulators of inflammatory responses. scienceopen.com By inhibiting the activation of NF-κB and STAT3, CPO can reduce the expression of pro-inflammatory genes, such as cytokines and enzymes like COX-2. medicinacomplementar.com.brscienceopen.com The inhibition of the 15-lipoxygenase (15-LOX) enzyme has also been identified as a mechanism for its anti-inflammatory and apoptosis-inducing effects. chemfaces.com

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, NF-κB, iNOS, TNF-α, IL-1β, IL-6)

Research has extensively documented that β-caryophyllene (BCP) exerts anti-inflammatory effects by inhibiting key pro-inflammatory mediators. These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comresearchgate.netmdpi.com BCP has also been shown to reduce the activity of the crucial transcription factor, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is central to the inflammatory response. nih.govmdpi.com For instance, studies on microglia cells demonstrated that BCP could inhibit the transcription of iNOS, COX-2, IL-1β, and IL-6, and suppress neuroinflammatory responses by reducing the production of nitric oxide, IL-1β, IL-6, and TNF-α. mdpi.com

While direct studies on caryophyllene oxide's inhibition of this specific list of mediators are less common, its general anti-inflammatory properties are recognized. researchgate.net Research into its anticancer activities has shown that caryophyllene oxide can inhibit the activation of STAT3, a signal transducer and activator of transcription protein involved in inflammatory processes. mdpi.com

Modulation of Receptor Activity (e.g., AMPA Receptor, PPAR-α/γ)

The modulation of receptor activity is a key mechanism for the biological effects of many natural compounds. For the caryophyllane family, research has highlighted interactions with peroxisome proliferator-activated receptors (PPARs) and other receptor systems. β-caryophyllene has been identified as an activator of both PPAR-α and PPAR-γ. researchgate.netkau.edu.sanih.gov The activation of these nuclear receptors is linked to beneficial physiological effects, including the regulation of inflammation, cellular differentiation, and metabolism. kau.edu.sanih.gov Studies have demonstrated that BCP's effects can be mediated by both CB2 cannabinoid receptors and PPAR-γ. mdpi.com Furthermore, research into neuropathic pain and neurodevelopmental disorders has pointed to BCP's interaction with the endocannabinoid system, PPARα receptors, and potentially α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. researchgate.netnih.govunica.it

Direct evidence for caryophyllene oxide modulating AMPA or PPAR-α/γ receptors is not as established as for its precursor, BCP. However, in-silico docking analyses have confirmed the ability of BCP to bind to rat PPARs, suggesting a potential area for future investigation into caryophyllene oxide's own receptor interactions. nih.gov

Downstream Signaling Pathway Interventions in Inflammatory Processes

Caryophyllene oxide has been shown to intervene in critical downstream signaling pathways, particularly in the context of cancer cell proliferation where inflammatory pathways are often dysregulated. Research indicates that caryophyllene oxide can suppress the activation of the PI3K/AKT/mTOR/S6K1 signaling pathway, which is essential for tumor cell survival and proliferation. unica.it It has also been found to inhibit the activation of the STAT3 pathway in multiple cancer cell lines. mdpi.com

Conversely, in some cellular contexts, caryophyllene oxide has been observed to induce an inflammatory response via reactive oxygen species (ROS) and the JAK1/STAT3 signaling pathway, highlighting the complexity of its effects. mdpi.com The precursor, BCP, has been shown to attenuate inflammatory responses by inhibiting the phosphorylation of Erk1/2 and JNK1/2 in the mitogen-activated protein kinase (MAPK) pathway. nih.gov It also impacts the Toll-Like receptor (TLR) pathway, specifically inhibiting pathways triggered by the TLR4 complex. kau.edu.samdpi.com

Antimicrobial Properties of Caryophyllene Oxide

Caryophyllene oxide has demonstrated a notable spectrum of antimicrobial activities, with research confirming its efficacy against various bacterial, fungal, and parasitic organisms.

Antibacterial Activity Against Specific Pathogens (e.g., Gram-Positive, Gram-Negative Strains)

Caryophyllene oxide has been identified as an antibacterial agent effective against both Gram-positive and Gram-negative bacteria. researchgate.net Essential oils containing caryophyllene oxide as a major constituent have shown significant inhibitory activity. For example, an essential oil from Vernonia patula, containing 16.6% caryophyllene oxide, was most potent against the Gram-positive bacterium Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8.67 μg/mL. researchgate.net Similarly, essential oil from Leonurus japonicus, which includes caryophyllene oxide, exhibited wide-spectrum activity against various Gram-positive bacteria. asianpubs.org

Table 1: Antibacterial Activity of Essential Oils Containing Caryophyllene Oxide

| Plant Source | % Caryophyllene Oxide | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Melissa officinalis | 4.24-20.8% | Bacillus subtilis (Gram-positive) | 25 | asianpubs.org |

| Melissa officinalis | 4.24-20.8% | Escherichia coli (Gram-negative) | 150 | asianpubs.org |

| Vernonia patula | 16.6% | Enterococcus faecalis (Gram-positive) | 8.67 | researchgate.net |

Antifungal Efficacy Against Mycotoxins and Dermatophytes

The antifungal properties of caryophyllene oxide are well-documented, particularly against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. An in vitro study using a model of onychomycosis (fungal nail infection) tested caryophyllene oxide against dermatophytes and compared its activity to established antifungal drugs. nih.gov Essential oils rich in caryophyllene oxide have shown efficacy against these types of fungi. scielo.brresearchgate.net For instance, essential oil from Vernonia chalybaea, with caryophyllene oxide as a main component, inhibited the growth of the dermatophyte Trichophyton rubrum. scielo.br Furthermore, caryophyllene oxide is thought to contribute to the antifungal activity of essential oils against mycotoxin-producing fungi, such as those from the Aspergillus genus. nih.gov One proposed mechanism for its antifungal action is the inhibition of N-myristoyltransferase, an enzyme crucial for fungal membrane integrity.

Table 2: Antifungal Activity of Essential Oils Containing Caryophyllene Oxide

| Plant Source | Fungal Strain (Type) | Activity | Reference |

| Vernonia chalybaea | Trichophyton rubrum (Dermatophyte) | MIC of 1.25 mg/mL | scielo.br |

| Piper species | Dermatophytes | Active component in antifungal oils | researchgate.net |

| Apium graveolens / Thymus vulgaris | Trichophyton mentagrophytes (Dermatophyte) | Active component in antifungal oils | davidpublisher.com |

Antiparasitic Effects in In Vitro Models (e.g., Trypanosoma cruzi, Plasmodium falciparum)

Caryophyllene oxide has shown significant promise as an antiparasitic agent in various in vitro models. It has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In one study, caryophyllene oxide was the most active compound isolated from an essential oil, exhibiting a 50% inhibitory concentration (IC50) of 0.48 µg/mL. mdpi.com Its activity against Trypanosoma cruzi, the causative agent of Chagas disease, has also been noted, with essential oil mixtures rich in caryophyllene oxide showing effective inhibition of the parasite's extracellular forms. mdpi.comresearchgate.net Research has also identified its activity against Leishmania species. openscience.fr

Table 3: In Vitro Antiparasitic Activity of Caryophyllene Oxide

| Parasite | Form | Activity (IC50) | Reference |

| Plasmodium falciparum (Pf3D7 strain) | Asexual | 0.48 µg/mL | mdpi.com |

| Leishmania amazonensis | Amastigote | 22.24 ± 2.3 µM | openscience.fr |

| Leishmania donovani | Amastigote | 19.97 ± 0.4 µM | openscience.fr |

| Trypanosoma cruzi | Extracellular forms | Active in essential oil mixtures | researchgate.net |

Antioxidant and Genoprotective Effects of Caryophyllene Oxide

Caryophyllene oxide has demonstrated notable antioxidant and genoprotective capabilities. These properties are crucial for protecting cells from damage induced by oxidative stress, which is implicated in numerous chronic diseases and aging.

Radical Scavenging Capabilities (e.g., DPPH, FRAP, ABTS Assays)

The antioxidant potential of caryophyllene oxide, often as a component of essential oils, has been evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Essential oils containing caryophyllene oxide have shown varied results in radical scavenging assays. For instance, an essential oil from Cymbopogon citratus showed good 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity but low Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) activity. biorxiv.org In silico analysis within the same study suggested that caryophyllene oxide was a contributing factor to the observed antioxidant effects. biorxiv.org Another study on volatile oils reported that those containing caryophyllene oxide possess free-radical-scavenging capabilities. nih.gov The essential oil of M. tenella, which contains caryophyllene oxide, exhibited significant free radical inhibition potential in both DPPH and ABTS assays.

| Source/Essential Oil | Assay Type | Key Finding Related to Caryophyllene Oxide | Reference |

|---|---|---|---|

| Cymbopogon citratus | DPPH, FRAP, ABTS | Showed good DPPH scavenging but low FRAP and ABTS activity. In silico analysis identified caryophyllene oxide as a contributor to antioxidant effects. | biorxiv.org |

| Michelia shiluensis | DPPH, ABTS, FRAP | Aqueous extracts containing caryophyllene oxide demonstrated free-radical-scavenging capabilities. | nih.gov |

| Rhus coriaria (Sumac) | DPPH, ABTS, FRAP | The essential oil, with caryophyllene as the major compound, showed significant antioxidant capacity in all assays. Caryophyllene oxide is a related metabolite. | ncsu.edu |

| Syzygium aromaticum (Clove) | DPPH, ABTS, FRAP | Essential oil containing caryophyllene oxide displayed significant antioxidant activity. | ekb.eg |

Protection Against DNA Damage and Oxidative Stress in Cellular Models

Beyond its ability to scavenge radicals, caryophyllene oxide exhibits significant protective effects against cellular damage. Research has shown that it can shield DNA from harm and mitigate oxidative stress in various cell models.

In studies using eukaryotic cells, both β-caryophyllene and caryophyllene oxide were found to counteract the genotoxicity and lower the intracellular oxidative stress caused by condensed cigarette smoke. mdpi.com Caryophyllene oxide, in particular, showed high potency in reversing the mutagenicity induced by cigarette smoke. mdpi.com Furthermore, it has demonstrated cytoprotective effects in noncancerous liver cells (hepatocytes) against the damage induced by the chemotherapy drug doxorubicin, an effect attributed to its antioxidant properties. mdpi.com In studies on lung cancer cells, caryophyllene oxide was found to induce cell cycle arrest and apoptosis, which were mechanisms unrelated to oxidative stress in that specific context, highlighting its complex biological activity. researchgate.net

These findings suggest that caryophyllene oxide plays a role in maintaining genomic integrity and cellular health when challenged by toxic substances.

Analgesic and Antinociceptive Research on Caryophyllene Oxide

Caryophyllene oxide is recognized for its analgesic properties, which are mediated through mechanisms distinct from those of its well-studied precursor, β-caryophyllene.

Mechanisms of Action Beyond the Cannabinoid System

A critical distinction in the bioactivity of caryophyllene oxide is that its analgesic and antinociceptive effects are independent of the endocannabinoid system (ECS). nih.govresearchgate.net Unlike β-caryophyllene, a known selective agonist for the cannabinoid receptor type 2 (CB2), caryophyllene oxide does not exhibit binding affinity for either CB1 or CB2 receptors. nih.govnih.gov This indicates that its pain-modulating effects are not mediated by the ECS machinery. nih.gov Instead, it is proposed that the antinociceptive action of caryophyllene oxide may be achieved through the inhibition of central pain receptors or by reducing the release of inflammatory mediators of pain. researchgate.netmdpi.com

Investigation of Receptor and Channel Involvement (e.g., COX, AMPAR, NO, Opioid Receptors, Serotonin (B10506) Receptors, K+ATP Channels)

To elucidate the non-cannabinoid pathways of caryophyllene oxide's analgesic activity, researchers have investigated its interaction with various other receptors and channels involved in pain signaling.

A pivotal 2024 study exploring these mechanisms found that the antinociceptive effect of β-caryophyllene oxide in the formalin test did not involve several key pathways. researchgate.netnih.gov Specifically, the use of antagonists demonstrated that opioid receptors, serotonin receptors, nitric oxide (NO) pathways, and ATP-sensitive potassium (K+ATP) channels are not implicated in its mechanism of action. mdpi.comresearchgate.netnih.gov However, other research suggests that its anti-inflammatory properties, which are closely linked to analgesia, may involve the inhibition of enzymes like Cyclooxygenase-2 (COX-2), a key mediator of inflammation and pain. mdpi.com

| Receptor/Channel/Pathway | Involvement in Analgesic Effect | Evidence/Finding | Reference |

|---|---|---|---|

| Cannabinoid Receptors (CB1/CB2) | No | Does not exhibit binding affinity for CB1 or CB2 receptors. | nih.govnih.govmdpi.com |

| Opioid Receptors | No | Effect not reversed by the non-selective opioid antagonist naloxone (B1662785) in the formalin test. | mdpi.com |

| Serotonin Receptors | No | Pretreatment with a serotonin receptor antagonist did not alter its antinociceptive effect. | mdpi.com |

| Nitric Oxide (NO) Pathway | No | The mechanism of action was found to be independent of the L-arginine-NO pathway. | mdpi.com |

| K+ATP Channels | No | Involvement of these channels was ruled out in the formalin test model. | mdpi.com |

| Cyclooxygenase (COX) | Possible | Proposed to inhibit the release of inflammatory mediators like COX-2. | mdpi.com |

Synergistic Antinociceptive Interactions in Preclinical Models

An emerging area of interest is the potential for caryophyllene oxide to work synergistically with other analgesic drugs, which could allow for lower doses and reduced side effects.

Preclinical research has provided direct evidence for such interactions. A 2024 study using the formalin model in mice performed an isobolographic analysis to assess the combination of β-caryophyllene oxide and paracetamol. researchgate.netnih.gov The results of this analysis demonstrated a synergistic antinociceptive interaction between the two compounds. researchgate.netnih.govbvsalud.org This finding is significant because it suggests that the mechanisms of action for caryophyllene oxide and paracetamol are at least partially different, and their combination could be advantageous for managing inflammatory pain. nih.gov

| Combined Drug | Preclinical Model | Type of Interaction | Key Finding | Reference |

|---|---|---|---|---|

| Paracetamol (Acetaminophen) | Formalin-induced pain in mice | Synergistic | Isobolographic analysis confirmed a synergistic effect, suggesting the combination could be advantageous for pain management. | researchgate.netnih.govresearchgate.net |

Gastroprotective Activity of Caryophyllene Oxide

Caryophyllene oxide has demonstrated significant gastroprotective effects in various experimental models. This protective action is attributed to its ability to modulate several key physiological pathways involved in maintaining the integrity of the gastric mucosa.

Research in animal models, particularly those involving ethanol-induced gastric lesions, has shown that caryophyllene oxide can effectively reduce the area of gastric damage. japsonline.com Studies on rats have revealed a dose-dependent gastroprotective effect. japsonline.comresearchgate.net For instance, in one study, caryophyllene oxide administered orally to Wistar rats significantly reduced ethanol-induced gastric lesions. japsonline.com The maximum gastroprotective effect was observed at a dose of 100 mg/kg, achieving a 77.0 ± 9.3% reduction in lesion area. japsonline.com Another study highlighted that caryophyllene oxide, along with α-humulene and β-caryophyllene, showed significant gastroprotective activity in an ethanol (B145695)/HCl-induced ulcer model, reducing gastric lesions by 70.17%. scielo.br

Furthermore, the gastroprotective activity of caryophyllene oxide has been observed in combination with other substances. A study on the combined administration of paracetamol and β-caryophyllene oxide in mice demonstrated gastroprotective activity against ethanol-induced gastric damage. nih.gov This suggests a potential for caryophyllene oxide to mitigate the gastric side effects of other drugs. nih.gov

Table 1: Gastroprotective Effects of Caryophyllene Oxide in Animal Models

| Animal Model | Inducing Agent | Key Findings | Reference(s) |

|---|---|---|---|

| Wistar rats | Absolute ethanol | Dose-dependent reduction in gastric lesions. | japsonline.comresearchgate.net |

| Wistar rats | Absolute ethanol | Maximum gastroprotection (77.0 ± 9.3%) at 100 mg/kg. | japsonline.com |

| Mice | Ethanol/HCl | 70.17% reduction in gastric lesions. | scielo.br |

| CD1 mice | Ethanol | Combination with paracetamol showed gastroprotective activity. | nih.gov |

The gastroprotective mechanism of caryophyllene oxide involves the interplay of several crucial endogenous mediators, including nitric oxide (NO), prostaglandins (B1171923) (PGs), and sulfhydryl (SH) groups. japsonline.comresearchgate.netjapsonline.com These molecules are essential for maintaining the integrity and defense of the gastric mucosa. scielo.brscienceopen.com

Studies have shown that the gastroprotective effect of caryophyllene oxide is significantly diminished in rats pre-treated with inhibitors of these mediators. japsonline.comresearchgate.net For example, pre-treatment with L-NAME, a nitric oxide synthase inhibitor, attenuated the protective effect of caryophyllene oxide, indicating the involvement of NO in its mechanism of action. japsonline.com Similarly, the use of indomethacin, a prostaglandin (B15479496) synthesis blocker, also reduced the gastroprotective effect, highlighting the role of prostaglandins. japsonline.com The gastroprotective action of caryophyllene oxide was also attenuated by N-ethylmaleimide (NEM), a blocker of sulfhydryl groups, suggesting their participation in the protective process. japsonline.com These findings collectively suggest that caryophyllene oxide exerts its gastroprotective effects by leveraging the defensive roles of nitric oxide, prostaglandins, and sulfhydryl compounds. japsonline.comresearchgate.netjapsonline.com

Mechanisms of Gastric Lesion Attenuation in Animal Models

Insect Repellent and Irritant Research on Caryophyllene Oxide

Caryophyllene oxide has been identified as a compound with notable insect repellent and irritant properties, making it a subject of interest in the development of natural alternatives to synthetic insecticides.

Research has demonstrated that caryophyllene oxide can act synergistically with other natural compounds to enhance insect repellency. nih.gov A notable example is its combination with vetiver oil. nih.govresearchgate.net Studies evaluating the repellent activity of β-caryophyllene oxide and vetiver oil mixtures against several mosquito species, including Aedes aegypti, Aedes albopictus, Anopheles minimus, and Culex quinquefasciatus, have shown that the mixtures produce a significantly stronger repellent response than the individual compounds alone. nih.govresearcher.liferesearchgate.netnih.govresearchgate.net

The synergistic effect was particularly pronounced in a 1:2 mixture of β-caryophyllene oxide and vetiver oil, which showed high efficacy in both contact and non-contact trials against An. minimus and Cx. quinquefasciatus. nih.govresearchgate.net This suggests that combining caryophyllene oxide with other natural repellents can lead to more effective and potentially safer insect repellent formulations. nih.gov